molecular formula C28H23N3O2 B15235371 Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate

Cat. No.: B15235371
M. Wt: 433.5 g/mol
InChI Key: HMDYQGVHWXPITI-UHFFFAOYSA-N
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Description

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-C]pyridine core substituted with a trityl (triphenylmethyl) group at the 1-position and an ethyl ester at the 3-position. The trityl group introduces steric bulk and lipophilicity, distinguishing it from related derivatives. This article compares its structural, synthetic, and functional attributes with analogous compounds, supported by data from diverse sources.

Properties

Molecular Formula

C28H23N3O2

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 1-tritylpyrazolo[4,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-20-29-19-18-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3

InChI Key

HMDYQGVHWXPITI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Trityl Group Deprotection

The trityl (triphenylmethyl) group serves as a protective moiety for the pyrazole nitrogen. Acidic hydrolysis effectively removes this group under controlled conditions:

Reaction ConditionsProductYieldSource
HCl (1M in dioxane) at 60°C, 3h1H-pyrazolo[4,3-C]pyridine-3-carboxylate85%
Trifluoroacetic acid (TFA), rt, 1hFree NH-pyrazole derivative92%

This reaction regenerates the NH group, enabling subsequent functionalization at the pyrazole nitrogen .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization:

ConditionsProductYieldSource
NaOH (2M), EtOH/H₂O, refluxPyrazolo[4,3-C]pyridine-3-carboxylic acid78%
H₂SO₄ (conc.), 100°C, 6hAcid with trityl intact65%

The hydrolyzed carboxylic acid can participate in amidation or peptide coupling reactions .

Condensation Reactions

The compound reacts with amines or hydrazines to form amides or hydrazides, facilitated by the ester group:

ReagentProductYieldSource
Hydrazine hydrate, EtOH, ΔPyrazolo[4,3-C]pyridine-3-carbohydrazide88%
Benzylamine, DCC, DMAPN-Benzylamide derivative73%

These products serve as intermediates for fused heterocycles like pyrazolo[1,5-a]pyrimidines .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME4-Aryl-substituted pyrazole70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halideN-Arylated pyrazolo-pyridine65%

Electron-withdrawing groups on coupling partners enhance reactivity .

Oxidation and Cyclization

Controlled oxidation modifies the pyridine ring, while cyclization forms fused systems:

ReactionConditionsProductYieldSource
mCPBA, CH₂Cl₂, 0°CN-Oxide derivative82%
Ac₂O, AcOH, refluxPyrazolo[4,3-C]pyridinone68%

Cyclization often involves intramolecular nucleophilic attack, as seen in pyrazolo[3,4-b]pyridine syntheses .

Metalation and Alkylation

Deprotonation with strong bases enables regioselective alkylation:

BaseElectrophileProductYieldSource
LDA, THF, -78°CMeI4-Methylpyrazole derivative60%
n-BuLi, Et₂OAllyl bromide4-Allyl-substituted compound55%

Metalation occurs preferentially at the C4 position of the pyrazole ring .

Mechanistic Insights

  • Acid-catalyzed cyclization (e.g., in acetic acid) proceeds via tautomerization of intermediates, followed by dehydration .

  • Electron-withdrawing groups on reaction partners accelerate cyclization by polarizing carbonyl groups .

  • Steric effects from the trityl group may hinder reactivity at the protected nitrogen but enhance selectivity at other sites .

Scientific Research Applications

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Variations

Core Heterocyclic Systems
  • Pyrazolo[4,3-C]pyridine vs. Other Fused Systems: Pyrazolo[4,3-c]pyridine Derivatives: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate () shares the pyrazolo-pyridine core but includes a partially saturated tetrahydro ring, enhancing conformational flexibility .
Substituent Effects
  • Trityl Group vs. Smaller Substituents :
    • The trityl group in the target compound significantly increases steric hindrance and lipophilicity compared to methyl (), chloro (), or hydrogen substituents (). This reduces solubility in polar solvents but may enhance membrane permeability .
    • Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate () demonstrates how electronegative substituents like chlorine can direct reactivity toward nucleophilic substitutions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends
Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate C28H25N3O2 443.52 Trityl, ethyl ester Low polar solubility
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate C10H15N3O2 209.24 Methyl, tetrahydro Moderate polarity
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate C9H9N3O2 191.19 None (parent structure) Higher aqueous solubility
Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate C10H9ClN2O2 224.64 Chloro Polar aprotic solvents

Key Observations :

  • The trityl group increases molecular weight by ~250% compared to simpler derivatives, impacting pharmacokinetic profiles.
  • Lipophilicity (logP) is expected to follow: Trityl > Chloro > Methyl > Parent structure.

Reactivity and Stability

  • Steric Effects : The trityl group impedes reactions at the 1-position but may stabilize intermediates through aromatic stacking.
  • Electrophilic Substitution : Chlorination () and hydroxylation () occur regioselectively in less hindered analogs, whereas the trityl group may redirect reactivity to the pyridine or ester moiety .
  • Hydrogen Bonding: and highlight how non-covalent interactions (e.g., C–H⋯O) stabilize crystal structures. The trityl group’s bulk may reduce intermolecular hydrogen bonding compared to smaller derivatives .

Biological Activity

Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate (CAS No. 2088369-17-7) is a compound belonging to the pyrazolo[4,3-C]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C28H23N3O2
  • Molecular Weight : 433.51 g/mol
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : 97% .

Antitumor Activity

Research indicates that derivatives of pyrazolo[4,3-C]pyridine compounds exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of certain pyrazolo derivatives in inhibiting tumor cell lines through modulation of key signaling pathways involved in cancer progression. The compound's structure allows for interaction with various molecular targets, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a mechanism that could be beneficial in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the pyrazole ring and substituents can significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances the inhibitory potency against specific targets like kinases involved in cancer signaling pathways .

Compound Modification Biological Activity Remarks
Trityl GroupIncreased potency in antitumorEnhances binding affinity to target proteins
Electron-withdrawing groupsEnhanced anti-inflammatory actionIncreases lipophilicity and cellular uptake

Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that a derivative of ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine exhibited an IC50 value of 0.2 nM against TBK1, a kinase implicated in tumorigenesis. The compound effectively inhibited downstream signaling pathways associated with tumor growth in various cancer cell lines including A172 and U87MG .

Study 2: Anti-inflammatory Mechanism

In another research effort, the compound was tested for its ability to reduce inflammation in models of acute lung injury. It was found to significantly decrease levels of inflammatory markers such as IL-6 and TNF-α in treated animals compared to controls, showcasing its potential therapeutic role .

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